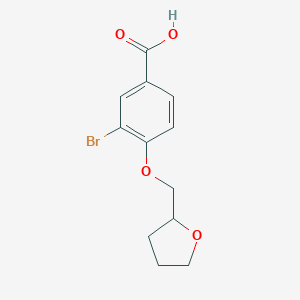

3-Bromo-4-(oxolan-2-ylmethoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-4-(oxolan-2-ylmethoxy)benzoic acid, also known as 3-Bromo-4-OMB, is a highly reactive aromatic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 315.2 g/mol and a melting point of approximately 111-112°C. 3-Bromo-4-OMB is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in a variety of chemical reactions, such as the synthesis of polymers. Additionally, 3-Bromo-4-OMB has been found to have a variety of biochemical and physiological effects, making it a valuable tool in scientific research.

Applications De Recherche Scientifique

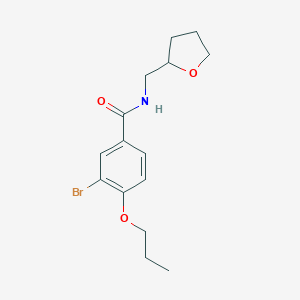

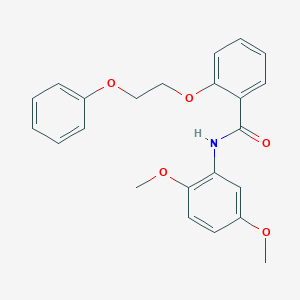

Synthesis of Biphenyl Amides

This compound is utilized in the synthesis of biphenyl amides . Biphenyl amides are important due to their wide range of biological activities, including their use as anti-inflammatory agents and their role in organic light-emitting diodes (OLEDs).

Development of 2-Benzazepine-4-acetic Acid Derivatives

Another application is in the creation of 2-benzazepine-4-acetic acid derivatives . These derivatives are significant in medicinal chemistry for their potential therapeutic properties, such as anticonvulsant activity.

Nonpeptide GPIIb/IIIa Antagonist Analog Synthesis

3-Bromo-4-(oxolan-2-ylmethoxy)benzoic acid is used to synthesize analogs of potent, nonpeptide GPIIb/IIIa antagonists . These antagonists are crucial in preventing platelet aggregation, thereby reducing the risk of thrombosis.

O-Spiro C-Aryl Glucoside Synthesis

The compound is involved in the synthesis of O-spiro C-aryl glucosides . These glucosides have applications in treating diabetes as they act on the glucokinase activator, which plays a role in glucose homeostasis.

Catalytic Agent in Chemical Reactions

It serves as a catalytic agent in various chemical reactions . The bromine atom in the compound can act as a good leaving group, facilitating nucleophilic substitution reactions that are fundamental in organic synthesis.

Petrochemical Additive

The compound is also used as a petrochemical additive . Its properties can improve the efficiency of petrochemical processes, such as increasing the octane number in fuels.

Pharmaceutical Testing

Pharmaceutical testing is another key application. It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of test results .

Availability for Research Needs

Lastly, 3-Bromo-4-(oxolan-2-ylmethoxy)benzoic acid is available from various suppliers for scientific research needs . Researchers can obtain this compound to explore its potential in new applications or to further understand its existing uses.

Propriétés

IUPAC Name |

3-bromo-4-(oxolan-2-ylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c13-10-6-8(12(14)15)3-4-11(10)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSBDIDLNRBELL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=C(C=C(C=C2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(tetrahydro-2-furanylmethoxy)-benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chloro-4-methoxyphenyl)carbamoyl]benzoic acid](/img/structure/B495769.png)

![N-[4-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B495773.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-phenoxyethoxy)benzamide](/img/structure/B495774.png)

![2-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B495775.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B495777.png)

![2-[(2-Butoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B495781.png)

![2-[(2-butoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B495782.png)